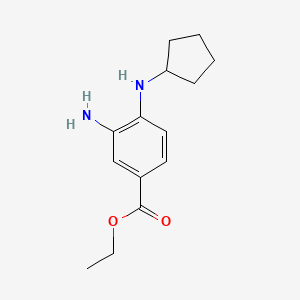

Ethyl 3-amino-4-(cyclopentylamino)benzoate

Description

This compound belongs to a class of aminobenzoate derivatives widely used as intermediates in pharmaceutical synthesis. The cyclopentyl group introduces a five-membered ring, which may influence steric and electronic properties compared to bulkier or more flexible substituents.

Properties

IUPAC Name |

ethyl 3-amino-4-(cyclopentylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-4-6-11/h7-9,11,16H,2-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJFIJRFOVRYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(cyclopentylamino)benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with cyclopentylamine, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(cyclopentylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives under specific conditions.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of amino groups.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 3-amino-4-(cyclopentylamino)benzoate serves as a versatile building block in organic synthesis. It can be utilized in the production of more complex organic compounds due to its functional groups, which allow for various chemical reactions such as:

- Esterification: The compound can undergo esterification reactions to form new esters.

- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, enabling the introduction of different functional groups.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Products |

|---|---|

| Esterification | Formation of other esters |

| Electrophilic Substitution | Nitrated or halogenated derivatives |

| Reduction | Regeneration of amino groups from nitro derivatives |

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit various biological activities, making it a candidate for further investigation in pharmacology. Some areas of interest include:

- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anticancer Activity: Investigations into its ability to inhibit cancer cell proliferation are ongoing.

Medicinal Applications

Drug Development

The compound is being explored for its potential use in drug formulation due to its pharmacological properties. Its structure allows it to interact with biological targets effectively, which could lead to the development of new therapeutic agents.

- Local Anesthetics: Similar compounds have been noted for their effectiveness as local anesthetics with low toxicity and minimal irritation . Given the structural similarities, this compound may also possess similar properties.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique functional groups make it valuable in the production of various chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(cyclopentylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s amino and cyclopentylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Alkylamino Derivatives

Ethyl 3-amino-4-(cyclohexylamino)benzoate (CAS 347174-05-4)

- Structure : Cyclohexyl group (six-membered ring) at the 4-position.

- Applications : Key intermediate for ketorolac synthesis .

- Synthesis : Prepared via nucleophilic aromatic substitution using cyclohexylamine and ethyl 4-chloro-3-nitrobenzoate, followed by reduction .

- Physicochemical Properties : Molecular weight 276.35 g/mol (calculated). Higher lipophilicity (predicted XLogP3 ~2.8) due to the larger cyclohexyl group.

Ethyl 3-amino-4-(tert-butylamino)benzoate (CAS 637041-67-9)

- Structure : tert-Butyl group (branched alkyl) at the 4-position.

- Properties : Molecular weight 236.31 g/mol; XLogP3 2.4 .

Ethyl 3-amino-4-(sec-butylamino)benzoate (CAS 1220018-93-8)

Aromatic Substitution Patterns

Ethyl 3-amino-4-(methylamino)benzoate (CAS 1242268-09-2)

- Structure : Methyl group at the 4-position.

- Applications : Used in synthesizing benzimidazole derivatives for pharmacological studies .

- Comparison : Smaller substituent increases solubility in polar solvents but reduces lipophilicity (XLogP3 ~1.8 estimated).

Ethyl 3-amino-4-(ethylamino)benzoate (CAS 202131-30-4)

Physicochemical and Pharmacological Comparisons

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Pathways : Cyclopentyl and cyclohexyl derivatives are synthesized via nucleophilic substitution of ethyl 4-chloro-3-nitrobenzoate, followed by nitro-group reduction. Cyclohexylamine’s commercial availability makes it more prevalent in industrial syntheses .

- Structure-Activity Relationships (SAR): Cycloalkyl vs. Branched Alkyl: Cyclohexyl/cyclopentyl groups enhance membrane permeability due to moderate lipophilicity, whereas tert-butyl derivatives may improve blood-brain barrier penetration. Amino Group Positioning: The 3-amino group facilitates hydrogen bonding in target proteins, critical for anti-inflammatory activity in ketorolac analogs .

Biological Activity

Ethyl 3-amino-4-(cyclopentylamino)benzoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an aromatic ring substituted with both amino and cyclopentylamino groups. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and cyclopentylamino groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activities. This interaction can influence various cellular processes such as:

- Enzymatic activity modulation

- Receptor binding

- Cellular signaling pathways

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle disruption. For example, in vitro assays have shown that derivatives of similar benzoate compounds can inhibit tyrosine kinase activity associated with cancer progression .

Case Studies and Experimental Data

- Antimicrobial Efficacy : In a study assessing the antimicrobial effects, this compound demonstrated a minimum inhibitory concentration (MIC) against several Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity in Cancer Cells : A comparative analysis with other benzoate derivatives revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The compound was found to activate caspase pathways, suggesting a mechanism of inducing apoptosis .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-amino benzoate | Lacks cyclopentylamino group | Moderate antimicrobial properties |

| Para-aminobenzoic acid (PABA) | Contains amino and carboxylic groups | Limited anticancer activity |

| Ethyl 4-(cyclopentylamino)benzoate | Similar structure but lacks amino group | Antimicrobial but less potent |

This comparison illustrates that the dual functionality of this compound enhances its reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.